dl-Alanyl-dl-valine
Overview
Description
dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine. It is a synthetic compound with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.2242.
Mechanism of Action
Target of Action
dl-Alanyl-dl-valine is a dipeptide , which means it is a small protein fragment composed of two amino acids: alanine (Ala) and valine (Val) The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids or their derivatives.
Pharmacokinetics
As a dipeptide, it is expected to be soluble in water and some organic solvents This could potentially influence its bioavailability and distribution within the body
Biochemical Analysis
Biochemical Properties
dl-Alanyl-dl-valine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the propyl group of dl-valine can form hydrophobic interactions with proteins, contributing to stable complexes . These interactions can influence the stability and function of proteins, making this compound a valuable tool in studying protein dynamics and interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with proteins can alter cellular processes, potentially leading to changes in cell behavior and function. For example, this compound may affect the microstructure of gels by converting free water to immobile water, thereby influencing cellular hydration and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-valine typically involves the coupling of dl-alanine and dl-valine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: dl-Alanyl-dl-valine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in organic solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
dl-Alanyl-dl-valine has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide bond formation and stability.
Biology: It serves as a substrate in enzymatic studies to understand peptide synthesis and degradation.
Medicine: Research explores its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques.
Comparison with Similar Compounds
N-L-alanyl-L-valine: A stereoisomer with different chirality.
L-alanyl-L-valine: Another stereoisomer with both amino acids in the L-configuration.
dl-Alanyl-dl-norleucine: A dipeptide with a similar structure but different side chains.
Uniqueness: dl-Alanyl-dl-valine is unique due to its specific combination of alanine and valine in the dl-configuration. This configuration can influence its physicochemical properties, such as solubility and stability, making it distinct from its stereoisomers and other similar dipeptides .
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMQSWFLXEGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941964 | |
Record name | N-(2-Amino-1-hydroxypropylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-46-8, 3303-45-5, 3303-46-6 | |
Record name | DL-Ala-DL-Val | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylvaline (DL) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1999-46-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dl-Alanyl-dl-valine in the context of these studies?
A1: The researchers synthesized new alkylating agents by incorporating this compound into their structures. These novel compounds, which included acetylsarcolysin valine (containing this compound), were designed to improve water solubility and potentially enhance antitumor activity compared to existing alkylating agents [, ]. The inclusion of this compound may have contributed to these improved characteristics, though the studies don't explicitly isolate its specific effects.
Q2: Were the observed effects solely attributed to this compound?
A2: No. The research emphasizes the combined effect of glucosamine and the alkylating components, including those containing this compound [, ]. The improved water solubility and antitumor activity are attributed to the overall structure of the new compounds, not solely to this compound.
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